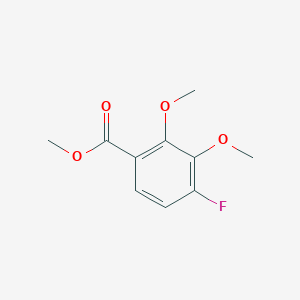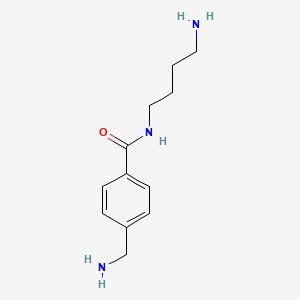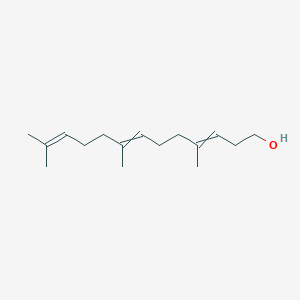
4,8,12-Trimethyltrideca-3,7,11-trien-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- is a naturally occurring compound found in citronella oil . It is a type of alcohol with a molecular formula of C16H28O and is known for its distinct structure, which includes three double bonds and three methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- can be achieved through various organic synthesis methods. One common approach involves the use of citronella oil as a starting material, followed by a series of chemical reactions to isolate and purify the compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as citronella oil. The extraction process includes distillation and purification steps to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The double bonds in the compound can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- can yield aldehydes or ketones, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit certain enzymes, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesyl Acetate: 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, acetate (Farnesyl Acetate) has an acetate group instead of a hydroxyl group.
Uniqueness
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which contribute to its distinct chemical and biological properties. Its presence in natural sources like citronella oil also adds to its uniqueness .
Propriétés
Numéro CAS |
35826-67-6 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3 |
Clé InChI |
KOICZDDAVPYKKX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide](/img/structure/B13888864.png)
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)
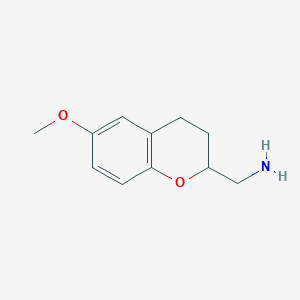
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)



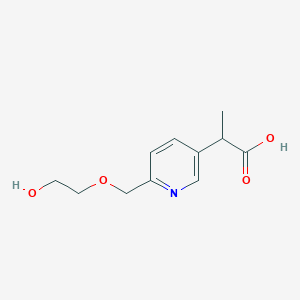
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)

